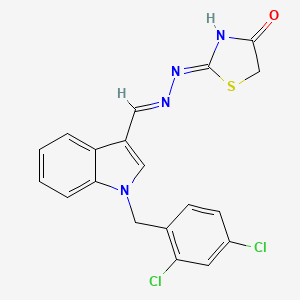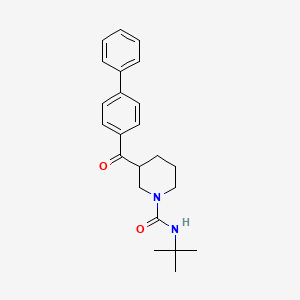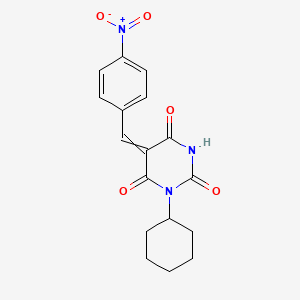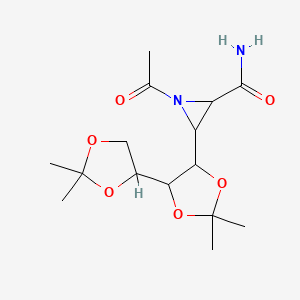
N'-(5-bromo-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(5-bromo-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide, also known as BHMP, is a synthetic compound with potential applications in the field of medicinal chemistry. BHMP belongs to the class of hydrazones, which are organic compounds that contain a hydrazone functional group (-NHN=). BHMP has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of N'-(5-bromo-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cell growth and survival. N'-(5-bromo-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C, which are involved in DNA replication and cell signaling, respectively. N'-(5-bromo-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
N'-(5-bromo-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of bacterial and fungal growth, and the modulation of oxidative stress. N'-(5-bromo-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has also been reported to exhibit anti-inflammatory activity, which may be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(5-bromo-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has several advantages for use in lab experiments, including its ease of synthesis and low cost. N'-(5-bromo-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has also been shown to exhibit potent biological activity at relatively low concentrations, making it a promising candidate for further research. However, N'-(5-bromo-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on N'-(5-bromo-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide, including:
1. Investigation of its potential as an anticancer agent in vivo using animal models.
2. Further characterization of its mechanism of action and identification of its molecular targets.
3. Development of more potent derivatives of N'-(5-bromo-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide with improved solubility and bioavailability.
4. Investigation of its potential as an antimicrobial agent for the treatment of bacterial and fungal infections.
5. Evaluation of its potential as an antioxidant agent in the treatment of oxidative stress-related diseases.
In conclusion, N'-(5-bromo-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is a promising synthetic compound with potential applications in the field of medicinal chemistry. Its ability to exhibit various biochemical and physiological effects makes it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and its potential as a therapeutic agent.
Synthesemethoden
N'-(5-bromo-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide can be synthesized through a simple condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide in the presence of a suitable catalyst. The reaction proceeds via the formation of a Schiff base intermediate, which is subsequently reduced to yield N'-(5-bromo-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide. The synthesis of N'-(5-bromo-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has been reported in several scientific publications, and the compound has been characterized using various analytical techniques, including NMR spectroscopy and X-ray crystallography.
Wissenschaftliche Forschungsanwendungen
N'-(5-bromo-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has been shown to exhibit potential anticancer activity, with several studies reporting its ability to induce apoptosis (programmed cell death) in cancer cells. N'-(5-bromo-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has also been investigated for its potential antimicrobial activity, with some studies reporting its ability to inhibit the growth of certain bacteria and fungi. Additionally, N'-(5-bromo-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has been shown to exhibit antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O2/c1-7-4-10(16-15-7)12(19)17-14-6-8-5-9(13)2-3-11(8)18/h2-6,18H,1H3,(H,15,16)(H,17,19)/b14-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUMNUDJMCBUOT-MKMNVTDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(1-naphthylmethyl)-3-{2-oxo-2-[4-(4-pyridinyl)-1-piperidinyl]ethyl}-2-piperazinone](/img/structure/B6136155.png)
![1-(4-ethyl-1-piperazinyl)-3-(4-{[(3-isoxazolylmethyl)(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6136162.png)
![7-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6136168.png)
![N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6136179.png)

![1-(cyclohexylmethyl)-3-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6136193.png)
![2-({5-[4-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B6136204.png)
![3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B6136211.png)


![1-(4-methoxyphenyl)-4-[1-(2-thienylacetyl)-3-piperidinyl]piperazine](/img/structure/B6136233.png)
![2-{[2-(3-cyclohexylpropanoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B6136235.png)
![3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-4-(2-fluoro-4-methoxybenzyl)-2-piperazinone](/img/structure/B6136240.png)